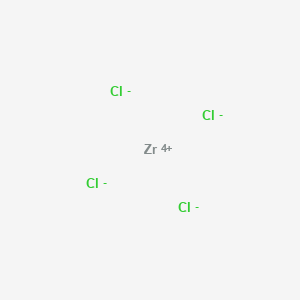
Ethyl 2-Cyano-3-phenylacrylate
概要
説明
Ethyl 2-Cyano-3-phenylacrylate is an organic compound with the molecular formula C₁₂H₁₁NO₂. It is an ester derivative of cinnamic acid, characterized by the presence of a cyano group (-CN) attached to the alpha carbon of the cinnamate structure. This compound is known for its electron-deficient olefinic nature, making it a valuable substrate in various organic synthesis reactions.
準備方法
Ethyl 2-Cyano-3-phenylacrylate is primarily synthesized through the Knoevenagel condensation reaction. This reaction involves the dehydrocondensation of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde, typically benzaldehyde, under basic conditions. The reaction is catalyzed by nitrogen-rich porous organic polymers, such as mPMF, which are prepared using paraformaldehyde and melamine. The reaction is carried out in methanol solvent at 60°C for 3 hours, resulting in a high yield of the target product .
化学反応の分析
Ethyl 2-Cyano-3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
科学的研究の応用
Ethyl 2-Cyano-3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a substrate in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of ethyl 2-cyanocinnamate involves its interaction with various molecular targets. For instance, its derivatives have been shown to interact with ergosterol in fungal cell membranes, disrupting cell wall integrity and leading to antifungal effects . The compound’s electron-deficient olefinic nature also makes it a reactive substrate in various catalytic reactions, such as the Knoevenagel condensation.
類似化合物との比較
Ethyl 2-Cyano-3-phenylacrylate is similar to other cinnamate derivatives, such as:
Ethyl trans-α-cyanocinnamate: This compound has a similar structure but differs in the configuration of the double bond.
Ethyl benzylidenecyanoacetate: Another derivative with a similar functional group arrangement.
This compound: A closely related compound with slight variations in the ester group
This compound stands out due to its high reactivity and versatility in organic synthesis, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
ethyl 2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3 |
InChIキー |
KCDAMWRCUXGACP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B8815731.png)






![6-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8815801.png)
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide](/img/structure/B8815803.png)
![1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B8815811.png)




